Fmoc-Asp(OtBu)-OPfp chemical properties and structure
Fmoc-Asp(OtBu)-OPfp chemical properties and structure
An In-depth Technical Guide to Fmoc-Asp(OtBu)-OPfp: Properties, Structure, and Application in Peptide Synthesis
Introduction
N-α-Fmoc-L-aspartic acid β-tert-butyl α-pentafluorophenyl diester, commonly abbreviated as Fmoc-Asp(OtBu)-OPfp, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS).[1] It is a protected form of L-aspartic acid, featuring the fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and a tert-butyl (OtBu) group to shield the side-chain carboxyl function. The pentafluorophenyl (OPfp) ester serves as an activated leaving group, facilitating efficient peptide bond formation without the need for additional in-situ activation reagents.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its use in peptide synthesis, targeted at researchers and professionals in drug development and chemical biology.
Chemical Structure
Fmoc-Asp(OtBu)-OPfp is characterized by three key functional moieties: the Fmoc protecting group on the alpha-amino group, the tert-butyl ester protecting the side-chain carboxylic acid, and the pentafluorophenyl ester activating the alpha-carboxylic acid for coupling.
Caption: Chemical structure of Fmoc-Asp(OtBu)-OPfp.
Chemical and Physical Properties
The physicochemical properties of Fmoc-Asp(OtBu)-OPfp are summarized below. These properties are crucial for its handling, storage, and application in synthesis protocols.
| Property | Value | Reference(s) |
| CAS Number | 86061-01-0 | [4][5][6][7] |
| Molecular Formula | C₂₉H₂₄F₅NO₆ | [4][5][6][7] |
| Molecular Weight | 577.50 g/mol | [4][5][6][] |
| Melting Point | 90-100 °C | [4] |
| Boiling Point | 666.0 ± 55.0 °C at 760 mmHg | [4][] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Appearance | White to off-white powder/crystal | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate, DMSO, Acetone. | [9][10] |
| Storage Temperature | 2-8 °C, sealed in a dry environment. | [7][][10] |
| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--C(=O)OC1=C(F)C(F)=C(F)C(F)=C1F | [7] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OtBu)-OPfp is an activated amino acid derivative designed for direct use in Fmoc-based SPPS. The OPfp ester allows for efficient coupling to the free N-terminal amine of a growing peptide chain on a solid support, typically without requiring a separate activation step.[2] The workflow involves two main stages where this reagent is critical: N-terminal Fmoc deprotection of the resin-bound peptide and the subsequent coupling of Fmoc-Asp(OtBu)-OPfp.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Experimental Protocols
The following are detailed methodologies for the key steps involving Fmoc-Asp(OtBu)-OPfp in SPPS.
N-Terminal Fmoc Group Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the peptide-resin to expose a free amine for the next coupling reaction.
Reagents & Materials:
-
Peptide-resin with N-terminal Fmoc group
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF.[11][12]
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Swell the peptide-resin in DMF for approximately 15-30 minutes.[11][12]
-
Drain the DMF from the synthesis vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin).[13]
-
Agitate the mixture at room temperature for an initial 2-5 minutes.[11][13]
-
Drain the deprotection solution. This solution contains the dibenzofulvene-piperidine adduct and can be monitored by UV spectrophotometry to quantify Fmoc removal.
-
Add a fresh aliquot of the deprotection solution to the resin.
-
Agitate the mixture for an additional 15-20 minutes to ensure complete deprotection.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11] The resin is now ready for the coupling step.
Coupling of Fmoc-Asp(OtBu)-OPfp
Objective: To couple the Fmoc-Asp(OtBu)-OPfp to the newly exposed N-terminal amine of the peptide-resin.
Reagents & Materials:
-
Deprotected peptide-resin
-
Fmoc-Asp(OtBu)-OPfp (3 equivalents based on resin substitution)[2]
-
N,N-Dimethylformamide (DMF)
-
Optional Additive: 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or Dhbt-OH) (1 equivalent) for faster coupling.[2]
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Suspend the deprotected, washed resin in DMF (approx. 10 mL per gram of resin).
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OPfp (3 eq.) and, if used, HOOBt (1 eq.) in a minimal amount of DMF.
-
Add the solution containing the activated amino acid to the resin slurry.
-
Agitate the reaction mixture at room temperature. The reaction time can range from 1 hour to overnight, depending on the sequence.[2]
-
The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[2] The peptide-resin is now elongated by one aspartic acid residue and is ready for the next deprotection cycle.
Logical Relationships in Deprotection and Coupling
The success of peptide synthesis relies on the near-quantitative completion of the deprotection and coupling steps in each cycle. The choice of reagents and reaction conditions is critical to minimize side reactions, such as aspartimide formation, which is a known risk with aspartic acid residues.
Caption: Decision logic for the deprotection and coupling cycle in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Fmoc-Asp(OtBu)-Opfp | CAS#:86061-01-0 | Chemsrc [chemsrc.com]
- 5. peptide.com [peptide.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Fmoc-Asp(OtBu)-OPfp | CAS 86061-01-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 10. 200335-75-7 CAS MSDS (Fmoc-D-Asp(OtBu)-Opfp) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
